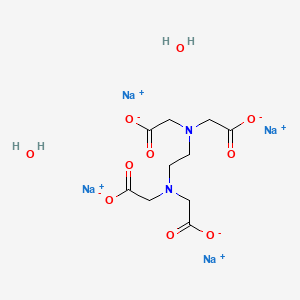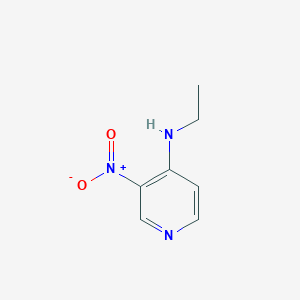
2,3-Dimethylaniline Hydrochloride
Übersicht
Beschreibung
2,3-Dimethylaniline Hydrochloride (2,3-DMHCl) is a colorless, water-soluble organic compound with the molecular formula C8H11N·HCl. It is a derivative of aniline, an aromatic amine, and is classified as a secondary amine. 2,3-DMHCl is most commonly used in the synthesis of a variety of organic compounds and is also used in research and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis of Intermediates for Pharmaceutical Compounds
2,3-Dimethylaniline hydrochloride plays a significant role as an intermediate in the synthesis of various pharmaceutical compounds. For instance, it is utilized in the synthesis of 3,4-dimethyl-2-iodobenzoic acid, a key intermediate for preparing vadimezan, a vascular disrupting agent. This process involves multiple steps, including the reaction of 2,3-dimethylaniline with other compounds, showcasing its versatility in pharmaceutical synthesis (Shaojie, 2011).
Chemical Synthesis and Characterization
The compound is also significant in chemical synthesis and characterization studies. For example, its derivatives, such as poly(2,3‐dimethylaniline)/polyaniline composites, have been synthesized and studied for their electrochemical properties. These composites show enhanced conductivity and potential applications in anti-static coatings or electronic devices, indicating the broad utility of this compound in materials science (Yan, Yang, Ma, Gan, & Li, 2015).
Biodegradation Studies
This compound is also a subject of biodegradation studies. Research on its derivative, 2,4-dimethylaniline, has explored its biological degradation by Pseudomonas species. These studies are crucial for understanding the environmental impact and biodegradation pathways of industrial pollutants, contributing to environmental science and pollution control strategies (Brimecombe, Fogel, & Limson, 2006).
Analytical Chemistry and Spectroscopy
In analytical chemistry and spectroscopy, this compound is investigated for its spectral properties. Studies have recorded its infrared and Raman spectra in various phases, contributing to a deeper understanding of molecular structure and bonding. Such research is fundamental in analytical chemistry, providing insights into molecular interactions and properties (Shukla, Pathak, Dongre, Asthana, & Shamir, 1986).
Chemical Oxidation Processes
The compound is also important in studies of chemical oxidation processes. Research has been conducted on the oxidation of its derivatives in processes like the Fenton reaction. Such studies are essential in environmental chemistry, exploring the degradation pathways of pollutants and contributing to the development of waste treatment and pollution control methods (Masomboon, Ratanatamskul, & Lu, 2009).
Wirkmechanismus
Target of Action
It is known that dimethylanilines, in general, are weakly basic and reactive towards electrophiles .
Mode of Action
It is known that dimethylanilines can undergo many reactions expected for an aniline, being weakly basic and reactive toward electrophiles . For example, they can be nitrated to produce derivatives with nitro groups .
Biochemical Pathways
It is known that dimethylanilines can undergo n-demethylation and n-oxidation as metabolic pathways, and ring hydroxylation has also been established as a metabolic route .
Pharmacokinetics
It is known that the molecule of 1,4-dimethylbenzene, a related compound, has two sets of equivalent protons: the four aromatic protons and the six methyl protons .
Action Environment
It is known that the presence of a methyl group at the c2-position may generally suppress fast metabolic rates of dimethyl aniline derivatives that promote metabolic activation reactions at nh2 moieties .
Biochemische Analyse
Biochemical Properties
2,3-Dimethylaniline Hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to undergo N-demethylation and N-oxidation, which are catalyzed by cytochrome P450 enzymes . These interactions result in the formation of metabolites that can further participate in biochemical pathways. Additionally, this compound can act as a substrate for certain oxidases, leading to the production of reactive intermediates that may influence cellular processes.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress by generating reactive oxygen species (ROS), which can activate signaling pathways such as the MAPK and NF-κB pathways . This activation can lead to changes in gene expression, promoting the expression of genes involved in inflammation and apoptosis. Furthermore, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, the compound can inhibit the activity of certain cytochrome P450 enzymes, leading to altered metabolism of other substrates . Additionally, this compound can interact with DNA, causing changes in gene expression by modulating transcription factors and other regulatory proteins. These interactions contribute to the compound’s overall impact on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air . This degradation can lead to the formation of by-products that may have different biological activities. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including persistent oxidative stress and altered gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxic effects . Studies have shown that high doses of this compound can cause liver and kidney damage, as well as hematological changes in animal models . These toxic effects are likely due to the compound’s ability to induce oxidative stress and disrupt normal cellular processes.
Metabolic Pathways
This compound is involved in several metabolic pathways, including N-demethylation and N-oxidation . These reactions are primarily catalyzed by cytochrome P450 enzymes, resulting in the formation of metabolites such as N-demethylated and N-oxidized derivatives. These metabolites can further participate in biochemical pathways, influencing metabolic flux and metabolite levels within the cell. Additionally, this compound can undergo ring hydroxylation, leading to the formation of hydroxylated metabolites that may have distinct biological activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that this compound can accumulate in certain tissues, such as the liver and kidneys, where it may exert its biological effects .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, this compound can be targeted to the mitochondria, where it may influence mitochondrial function and induce oxidative stress . Additionally, its presence in the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins.
Eigenschaften
IUPAC Name |
2,3-dimethylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N.ClH/c1-6-4-3-5-8(9)7(6)2;/h3-5H,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQDEEVOZDZJGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20988578 | |
| Record name | 2,3-Dimethylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20988578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5417-45-8, 68877-30-5 | |
| Record name | 5417-45-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7641 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, ar,ar-dimethyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Dimethylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20988578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride](/img/structure/B1592302.png)


